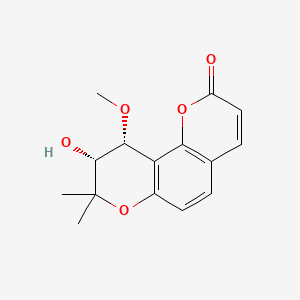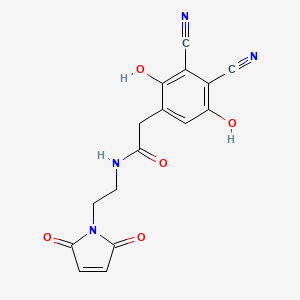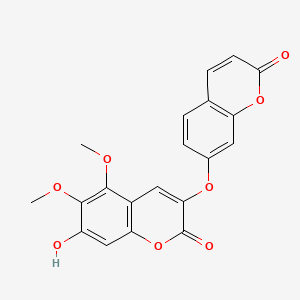
(1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate is a complex organic compound known for its significant biological and chemical properties. This compound is a type of diacylglycerol, which plays a crucial role in various biochemical processes. It is composed of a glycerol backbone esterified with hexadecanoic acid (palmitic acid) and octadeca-9,12-dienoic acid (linoleic acid).
Mechanism of Action
Target of Action
1-Palmitoyl-2-linoleoyl-rac-glycerol (PLAG) primarily targets neutrophils and macrophages . Neutrophils are the most abundant white blood cells in circulation and play a key role in the first-line of defense against foreign substances and invading pathogens . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis .
Mode of Action
PLAG attenuates neutrophil extravasation by inhibiting the production of neutrophil-attracting chemokines in macrophages . It decreases neutrophil migration by inhibiting the expression of adhesion molecules, L-selectin and LFA-1 . In vitro experiments demonstrated that PLAG inhibited NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine, which is the upstream of MIP-2 and/or CXCL8 .
Biochemical Pathways
PLAG affects the biochemical pathways related to neutrophil activation and migration . It down-regulates gemcitabine-induced membrane translocation of the cytosolic NOX subunit, Rac1, and phosphorylation of p47phox . The activation of upstream signaling molecules of p47phox phosphorylation, phospholipase C β3 and protein kinase C, are effectively regulated by PLAG .
Result of Action
The administration of PLAG significantly and dose-dependently reduces the duration of neutropenia and improves the nadirs of absolute neutrophil counts (ANCs) . It also effectively reduces extreme changes in platelet counts induced by 5-FU treatment, thus preventing 5-FU-induced thrombocytopenia and thrombocytosis .
Action Environment
The action of PLAG can be influenced by environmental factors such as the presence of other drugs. For example, PLAG has been shown to mitigate the hematological toxicity induced by 5-Fluorouracil (5-FU), a chemotherapy drug . This suggests that the efficacy and stability of PLAG can be affected by the presence of other compounds in the system.
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-2-linoleoyl-rac-glycerol interacts with various biomolecules in biochemical reactions. It has been shown to inhibit NADPH oxidase 2 (NOX2)-mediated reactive oxygen species production induced by gemcitabine . This is the upstream of MIP-2 and/or CXCL8 . Importantly, 1-Palmitoyl-2-linoleoyl-rac-glycerol down-regulates gemcitabine-induced membrane translocation of the cytosolic NOX subunit, Rac1, and phosphorylation of p47phox . The activation of upstream signaling molecules of p47phox phosphorylation, phospholipase C β3 and protein kinase C, were effectively regulated by 1-Palmitoyl-2-linoleoyl-rac-glycerol .
Cellular Effects
1-Palmitoyl-2-linoleoyl-rac-glycerol has significant effects on various types of cells and cellular processes. It has been shown to attenuate gemcitabine-induced neutrophil extravasation via the inhibition of neutrophil-attracting chemokine production in macrophages . It also effectively decreased neutrophil migration by inhibiting the expression of adhesion molecules, L-selectin and LFA-1 .
Molecular Mechanism
The molecular mechanism of action of 1-Palmitoyl-2-linoleoyl-rac-glycerol involves its interactions with biomolecules and changes in gene expression. It accelerates the assembly of EGFRs with c-Cbl and EPS15 and promotes receptor degradation . This faster intracellular EGFR degradation reduces AP-1-mediated MMP expression . 1-Palmitoyl-2-linoleoyl-rac-glycerol stimulation upregulates thioredoxin-interacting protein (TXNIP) expression, and this mediates the accelerated receptor internalization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Palmitoyl-2-linoleoyl-rac-glycerol change over time. It has been shown to enhance the solubility of the drug approximately 36-fold as compared with the drug alone . It also improves the flow ability and drug dissolution as compared with the SNEDDS .
Dosage Effects in Animal Models
In animal models, the effects of 1-Palmitoyl-2-linoleoyl-rac-glycerol vary with different dosages. For example, it has been shown to attenuate gemcitabine-induced neutrophil extravasation at dosages of 100 mg/kg or 250 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate typically involves the esterification of glycerol with hexadecanoic acid and octadeca-9,12-dienoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through enzymatic esterification processes. Lipases are commonly used as biocatalysts to facilitate the esterification of glycerol with the respective fatty acids. This method is preferred due to its specificity, mild reaction conditions, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the linoleic acid moiety to single bonds, forming saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated diacylglycerols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
(1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and lipid chemistry.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-Hexadecanoyl-2-octadecanoyl-sn-glycerol: Similar structure but with a saturated fatty acid instead of linoleic acid.
1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphate: Contains a phosphate group, making it a phospholipid.
Uniqueness
(1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate is unique due to its combination of saturated and unsaturated fatty acids, which imparts distinct physical and chemical properties. This duality allows it to participate in diverse biochemical pathways and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXWJFFKLMLOHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of (1-Hexadecanoyloxy-3-hydroxypropan-2-yl) octadeca-9,12-dienoate in the context of Cycas revoluta?
A1: this compound, more commonly known as 1-palmitoyl-2-linoleoyl-sn-glycerol, was isolated and characterized as a hormogonium-inducing factor (HIF) from the coralloid roots of Cycas revoluta []. HIFs are signaling molecules that play a crucial role in the development of nitrogen-fixing cyanobacteria within the coralloid roots of cycads. These cyanobacteria form a symbiotic relationship with the plant, providing it with essential nitrogen in exchange for nutrients and a protected environment. The discovery of this compound as an HIF provides valuable insights into the complex signaling mechanisms governing this symbiosis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
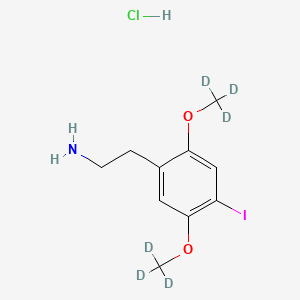
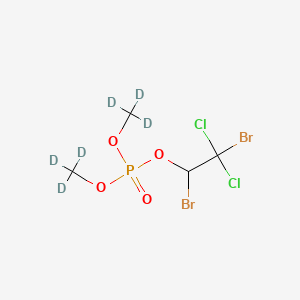

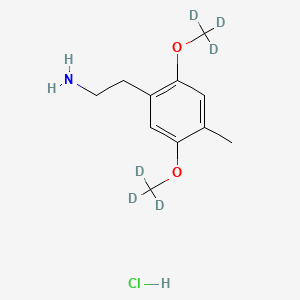
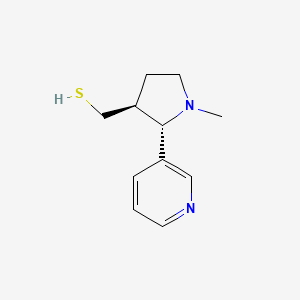
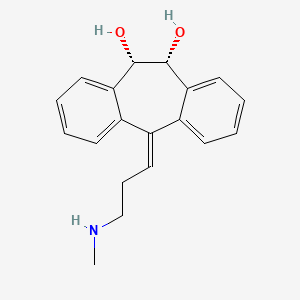
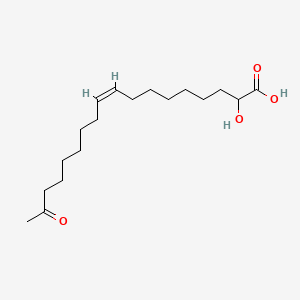
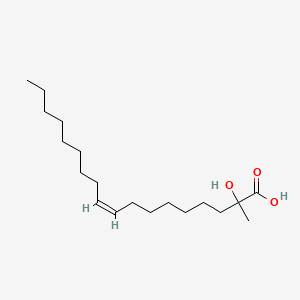
![(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride](/img/structure/B564533.png)
